
Dimethyl(2-methoxyethyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate groupThe molecular formula of this compound is C5H14NO4P, and it has a molecular weight of 183.14 g/mol .
Méthodes De Préparation
The synthesis of Dimethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of dimethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity. These methods may include continuous flow reactors and other advanced technologies to optimize yield and reduce production costs .
Analyse Des Réactions Chimiques
Dimethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can produce a variety of phosphoramidate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl(2-methoxyethyl)phosphoramidate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dimethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Dimethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as phosphonamidates and phosphoramidites . These compounds share some structural similarities but differ in their chemical properties and applications:
Phosphonamidates: Known for their stability and use in asymmetric catalysis and pharmaceutical research.
Phosphoramidites: Widely used in the synthesis of oligonucleotides and other nucleic acid derivatives.
This compound is unique due to its specific chemical structure and the presence of the 2-methoxyethyl group, which imparts distinct properties and reactivity.
Propriétés
Numéro CAS |
35812-36-3 |
|---|---|
Formule moléculaire |
C5H14NO4P |
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
N-dimethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C5H14NO4P/c1-8-5-4-6-11(7,9-2)10-3/h4-5H2,1-3H3,(H,6,7) |
Clé InChI |
ATZRDUWAPJBPJZ-UHFFFAOYSA-N |
SMILES canonique |
COCCNP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
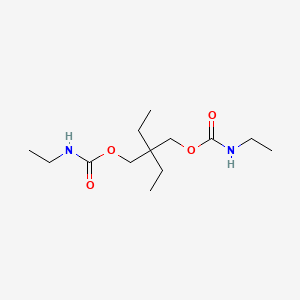
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
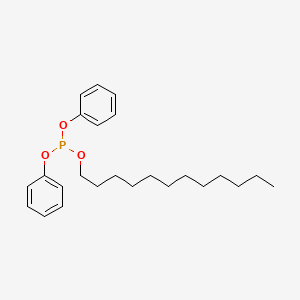
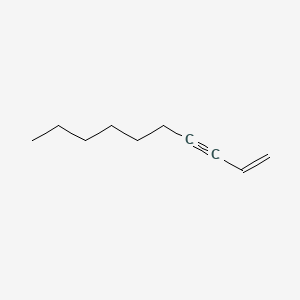
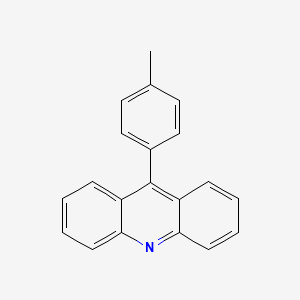
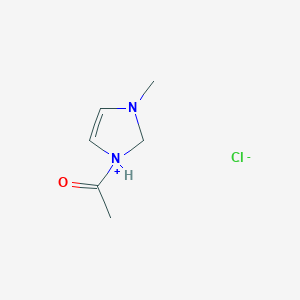
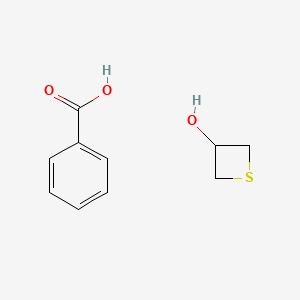
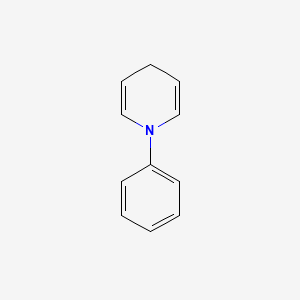

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
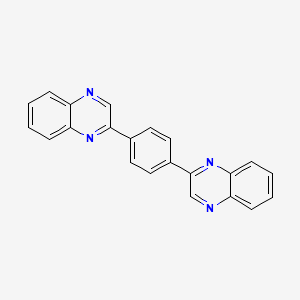

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
